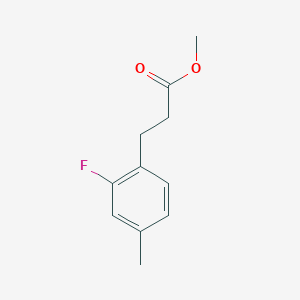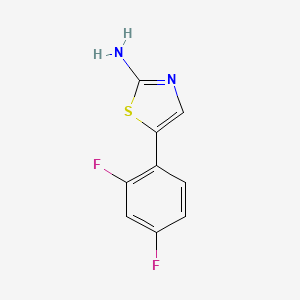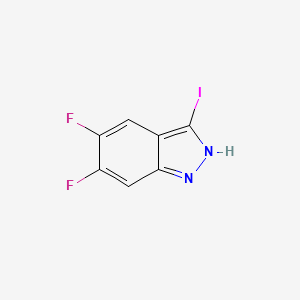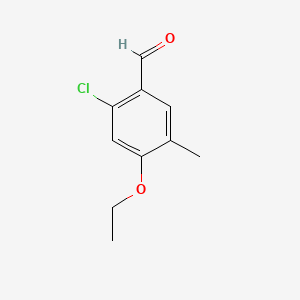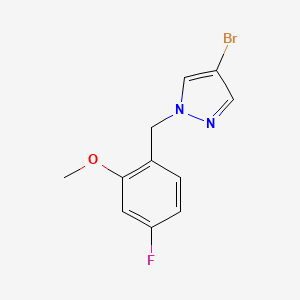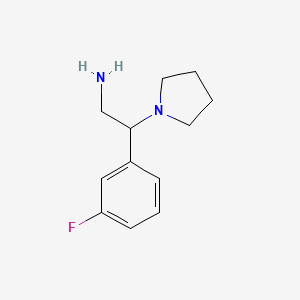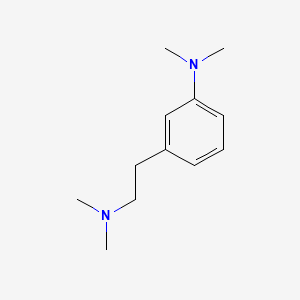
3-(Dimethylamino)-N,N-dimethylbenzeneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N,N-dimethylbenzeneethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a benzene ring via an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable benzene derivative under controlled conditions. For example, the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal can yield the desired compound . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-N,N-dimethylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-N,N-dimethylbenzeneethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
3-Dimethylamino-1-arylpropenones: These compounds are used in the synthesis of disperse dyes and have similar chemical properties.
Uniqueness
3-(Dimethylamino)-N,N-dimethylbenzeneethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-[2-(dimethylamino)ethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C12H20N2/c1-13(2)9-8-11-6-5-7-12(10-11)14(3)4/h5-7,10H,8-9H2,1-4H3 |
InChI-Schlüssel |
XZFPNKPHQATKMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1=CC(=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



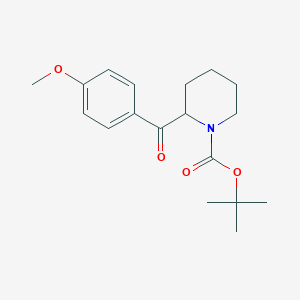

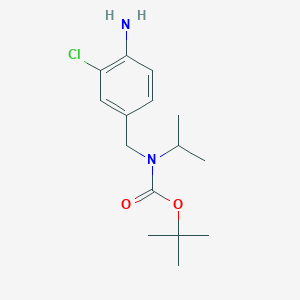
![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)

